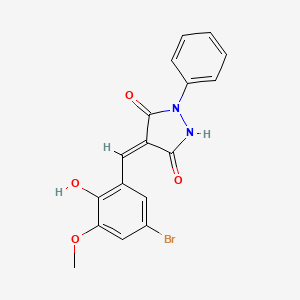![molecular formula C17H21NO2 B6119018 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6119018.png)
2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of cyclohexanediones and has a unique structure that makes it a promising candidate for various biomedical applications.
Mechanism of Action
The mechanism of action of 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione involves the inhibition of the NF-κB pathway. This pathway is responsible for the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases. By inhibiting this pathway, the compound can reduce the production of these cytokines and thereby reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione have been studied extensively. Studies have shown that the compound can reduce inflammation in various animal models of inflammatory diseases. It has also been shown to have a protective effect on the liver and kidneys, which are often affected by chronic inflammation.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione is its high purity and stability. This makes it a reliable compound for use in scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione. One of the primary areas of research is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound may have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to explore these potential applications and to optimize the synthesis and administration of the compound for use in clinical trials.
In conclusion, 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione is a promising compound with potential therapeutic applications. Its anti-inflammatory properties and protective effects on the liver and kidneys make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to explore its potential applications and to optimize its synthesis and administration for use in clinical trials.
Synthesis Methods
The synthesis of 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione involves the reaction of cyclohexanedione with sec-butylamine and benzaldehyde. The reaction takes place in the presence of a catalyst and yields the desired product with high purity. This method has been optimized to produce the compound in large quantities, which is necessary for its use in scientific research.
Scientific Research Applications
2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been extensively studied for its potential therapeutic applications. One of the primary areas of research is its anti-inflammatory properties. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-(butan-2-yliminomethyl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-12(2)18-11-15-16(19)9-14(10-17(15)20)13-7-5-4-6-8-13/h4-8,11-12,14,19H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZHAFVGFNFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=CC1=C(CC(CC1=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide](/img/structure/B6118935.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6118947.png)
![2-(3,4-dimethylphenyl)-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6118953.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6118964.png)
![(3-ethoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6118974.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6118979.png)
![3,3-dimethyl-10-(methylsulfonyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6118984.png)
![1-(2-methoxy-6-{[methyl(2-thienylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6118999.png)
![2-bromo-4-({[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B6119011.png)
![5-[1-(cyclopropylcarbonyl)-2-pyrrolidinyl]-N-(1,3-dihydro-2-benzofuran-5-yl)-2-thiophenecarboxamide](/img/structure/B6119022.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-6-[(4-phenyl-1-piperidinyl)carbonyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6119023.png)
![N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6119029.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6119044.png)